REACTION_SMILES
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[CH3:11][N:12]([c:13]1[cH:14][cH:15][c:16]([C:17]([OH:18])=[O:19])[cH:20][cH:21]1)[CH3:22].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH2:9])[cH:7][cH:8]1.[Cl-:10].[ClH:37].[P:23]12(=[S:24])[S:25][P:26]3(=[S:36])[S:27][P:28](=[S:34])([S:29][P:30](=[S:33])([S:31]3)[S:32]1)[S:35]2.[cH:38]1[cH:39][cH:40][n:41][cH:42][cH:43]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH:9][C:17]([c:16]2[cH:15][cH:14][c:13]([N:12]([CH3:11])[CH3:22])[cH:21][cH:20]2)=[S:24])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccc(C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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COc1ccc(NC(=S)c2ccc(N(C)C)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |